molecular formula C23H31ClN2O2 B241254 N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide

N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide

Cat. No. B241254
M. Wt: 403 g/mol
InChI Key: RMGFHUQJRNTGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide, commonly known as Memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s, but its use as a medication did not begin until the late 1990s. Memantine is a unique medication because it targets a specific receptor in the brain, the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.

Mechanism of Action

Memantine works by blocking the N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor, which is involved in learning and memory. The N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor is overactive in Alzheimer's disease, which can lead to neuronal damage and cell death. By blocking the N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor, Memantine can reduce the amount of neuronal damage and slow the progression of the disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters in the brain, such as acetylcholine and dopamine. In addition, Memantine has been shown to reduce the levels of oxidative stress in the brain, which can lead to neuronal damage.

Advantages and Limitations for Lab Experiments

Memantine has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. In addition, it has been extensively studied for its potential use in the treatment of Alzheimer's disease, which makes it a useful tool for studying the disease. However, Memantine also has some limitations for lab experiments. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. In addition, it has a relatively short half-life, which can make it difficult to maintain consistent levels in the body.

Future Directions

There are a number of potential future directions for research on Memantine. One area of research is the potential use of Memantine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of research is the development of new compounds that target the N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide receptor, which could lead to the development of more effective treatments for Alzheimer's disease and other neurological disorders. Finally, there is a need for further research on the long-term effects of Memantine, particularly in terms of its potential for neuroprotection.

Synthesis Methods

Memantine is synthesized from 1-adamantanecarboxylic acid, which is a cyclic carboxylic acid. The first step in the synthesis involves the conversion of the carboxylic acid group to an acid chloride. This is achieved by reacting the carboxylic acid with thionyl chloride. The resulting acid chloride is then reacted with 2-chloro-N-(4-morpholinyl)ethylamine to yield the desired product, Memantine.

Scientific Research Applications

Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, Memantine has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.

properties

Molecular Formula

C23H31ClN2O2

Molecular Weight

403 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C23H31ClN2O2/c24-20-4-2-1-3-19(20)21(26-5-7-28-8-6-26)15-25-22(27)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18,21H,5-15H2,(H,25,27)

InChI Key

RMGFHUQJRNTGSH-UHFFFAOYSA-N

SMILES

C1COCCN1C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5Cl

Canonical SMILES

C1COCCN1C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5Cl

Origin of Product

United States

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